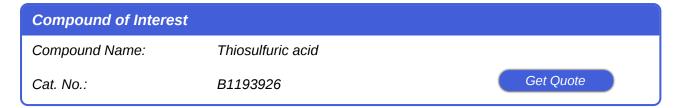


# Anhydrous Synthesis of Thiosulfuric Acid: A Technical Guide

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#### Introduction

**Thiosulfuric acid** (H<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) is a labile sulfur oxoacid that is highly unstable in aqueous solutions, where it rapidly decomposes into various products, including sulfur, sulfur dioxide, hydrogen sulfide, and polythionic acids.[1] Its fleeting existence in water necessitates the use of anhydrous conditions for its synthesis and characterization. The development of methods to prepare **thiosulfuric acid** in non-aqueous environments has been crucial for understanding its intrinsic properties and reactivity. This technical guide provides a comprehensive overview of the primary methods for the anhydrous synthesis of **thiosulfuric acid**, complete with experimental details, quantitative data where available, and visualizations of the reaction pathways.

### **Core Synthesis Methodologies**

Several key strategies have been developed for the synthesis of **thiosulfuric acid** under anhydrous conditions, primarily at low temperatures to mitigate its thermal instability. The anhydrous acid is noted to decompose at temperatures above -5 °C.[1]

### Reaction of Hydrogen Sulfide with Sulfur Trioxide

One of the foundational methods for preparing anhydrous **thiosulfuric acid** involves the direct reaction of hydrogen sulfide (H<sub>2</sub>S) with sulfur trioxide (SO<sub>3</sub>).[1][2] This reaction is typically carried out in a non-aqueous solvent at very low temperatures.

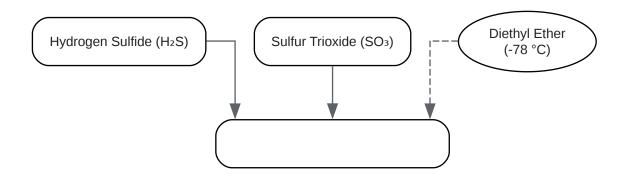


#### Experimental Protocol:

The synthesis is conducted by reacting equimolar amounts of hydrogen sulfide and sulfur trioxide in diethyl ether at low temperatures.[2] An abstract suggests that the reaction of hydrogen sulfide with sulfur trioxide without a solvent or in a fluorinated hydrocarbon solvent at -78°C yields a white adduct, H<sub>2</sub>S·SO<sub>3</sub>, which quantitatively decomposes back into its components under vacuum.[2] The use of diethyl ether as a solvent appears to facilitate the formation of **thiosulfuric acid**, which can be stabilized as a dietherate, H<sub>2</sub>S<sub>2</sub>O<sub>3·2</sub>(C<sub>2</sub>H<sub>5</sub>)<sub>2</sub>O.[2]

Reaction:  $H_2S + SO_3 \rightarrow H_2S_2O_3[1]$ 

Logical Diagram of the Synthesis of Thiosulfuric Acid from H<sub>2</sub>S and SO<sub>3</sub>



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Caption: Synthesis of **thiosulfuric acid** from H<sub>2</sub>S and SO<sub>3</sub> in diethyl ether.

# Reaction of a Thiosulfate Salt with a Strong Acid

Another common approach is the reaction of a thiosulfate salt, such as sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>), with a strong acid like hydrogen chloride (HCl) in a non-aqueous solvent.[1][2]

#### Experimental Protocol:

Ethereal solutions of anhydrous **thiosulfuric acid** can be prepared by reacting sodium thiosulfate with hydrogen chloride in diethyl ether at -78°C.[2] This method allows for the isolation of the liquid dietherate,  $H_2S_2O_3\cdot 2(C_2H_5)_2O$ , by distilling off the solvent at -30°C.[2] The reaction can also be carried out in other anhydrous solvents such as methylene chloride, methyl bromide, and acetone.[2] More recently, a sophisticated synthesis using the reaction of



Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> with anhydrous hydrogen fluoride (HF) has been developed, though detailed protocols are not widely available.[2]

Reaction:  $Na_2S_2O_3 + 2HCI \rightarrow 2NaCI + H_2S_2O_3[1]$ 

Workflow for the Synthesis of Thiosulfuric Acid from Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> and HCl



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Caption: Workflow for thiosulfuric acid synthesis via salt metathesis.

### Reaction of Hydrogen Sulfide with Chlorosulfuric Acid

The reaction of hydrogen sulfide with chlorosulfuric acid (HSO<sub>3</sub>Cl) provides a route to solvate-free **thiosulfuric acid**.[1][2]

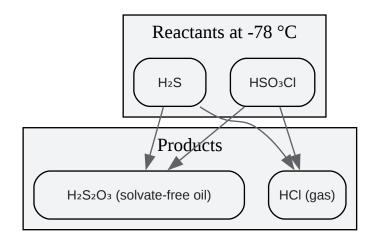
Experimental Protocol:

This synthesis is performed by reacting hydrogen sulfide with chlorosulfuric acid at -78°C.[2] The resulting product is **thiosulfuric acid** as an oil that solidifies into a glassy state when cooled with liquid air.[2] This method is advantageous for obtaining the acid without coordinated solvent molecules.

Reaction:  $HSO_3CI + H_2S \rightarrow HCI + H_2S_2O_3[1]$ 

Reaction Pathway for H2S and HSO3Cl





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Caption: Synthesis of solvate-free thiosulfuric acid.

# Synthesis of the Hydrogen Thiosulfate Anion

For some applications, the isolation of the hydrogen thiosulfate anion ( $HS_2O_3^-$ ) as a salt is sufficient.

### Experimental Protocol:

The reaction of ammonium thiosulfate with concentrated sulfuric acid in anhydrous methanol at -80°C yields ammonium hydrogen thiosulfate, [NH<sub>4</sub>][HS<sub>2</sub>O<sub>3</sub>].[2] The resulting anion has been characterized by Raman spectroscopy.[2] This salt is reported to decompose at -20°C.[2]

Reaction:  $(NH_4)_2S_2O_3 + H_2SO_4 \rightarrow [NH_4][HS_2O_3] + NH_4HSO_4$ 

# **Quantitative Data and Characterization**

Quantitative yield data for the synthesis of free **thiosulfuric acid** is scarce in the literature, likely due to its instability. However, characterization data from low-temperature spectroscopic studies have been reported.



Parameter	Value	Reference
Decomposition Temperature	> -5 °C	[1]
<sup>1</sup> H NMR (acetone-d <sub>6</sub> , -80°C)	$\delta$ 4.3 ppm (OH), $\delta$ 3.1 ppm (SH)	[3]
<sup>33</sup> S NMR (vs CS <sub>2</sub> )	δ 320 ppm (broad)	[3]
Mass Spec (m/z)	114 (M+)	[3]

### Infrared Spectroscopy Data[3]

Wavenumber (cm <sup>-1</sup> )	Assignment
3200	O-H stretch
2570	S-H stretch
1180	S=O asymmetric stretch
1060	S=O symmetric stretch
490	S-S stretch

### Raman Spectroscopy Data for [HS<sub>2</sub>O<sub>3</sub>]<sup>-</sup> at -80°C[2]

Wavenumber (cm <sup>-1</sup> )	Assignment
2486	S-H stretch
1219, 1183, 1027	S-O stretch
873	S-S-H bend
403	S-S stretch

### Isomeric Form: H<sub>2</sub>S·SO<sub>3</sub>

An isomer of **thiosulfuric acid**, the adduct of hydrogen sulfide and sulfur trioxide (H<sub>2</sub>S·SO<sub>3</sub>), can also be prepared at low temperatures.[1] It is described as a white crystalline solid.[1]



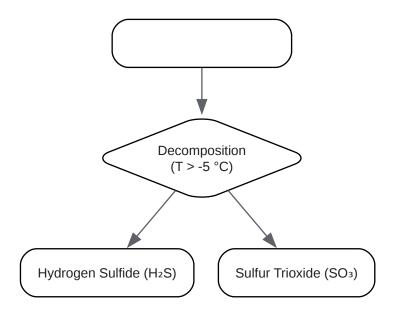
Theoretical calculations predict that its conversion to the more stable  $H_2S_2O_3$  form is exothermic.[2]

# **Decomposition**

Anhydrous **thiosulfuric acid** is thermally unstable and decomposes above -5°C. The primary decomposition pathway under these conditions is the reverse of its formation from H<sub>2</sub>S and SO<sub>3</sub>.[1][2]

Decomposition Reaction:  $H_2S_2O_3 \rightarrow H_2S + SO_3[1]$ 

Decomposition Pathway of Anhydrous Thiosulfuric Acid



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